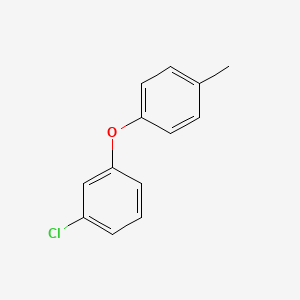
1-Chloro-3-(4-methylphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(4-methylphenoxy)benzene is an organic compound with the molecular formula C13H11ClO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 4-methylphenoxy group is attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 1-chloro-3-nitrobenzene is reacted with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(4-methylphenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-chloro-3-(4-methylphenyl)benzene.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Reduced aromatic compounds with altered functional groups.
Applications De Recherche Scientifique
1-Chloro-3-(4-methylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(4-methylphenoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, including those involved in cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(4-methylphenoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-chloro-3-(4-methylphenyl)benzene, 1-chloro-3-(4-methoxyphenoxy)benzene, and 1-chloro-3-(4-ethylphenoxy)benzene.
Uniqueness: The presence of the 4-methylphenoxy group imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other similar compounds. This makes it particularly useful in specific chemical and biological applications.
Propriétés
Numéro CAS |
89869-16-9 |
|---|---|
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
1-chloro-3-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C13H11ClO/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9H,1H3 |
Clé InChI |
LUCLQMOGUYTWGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

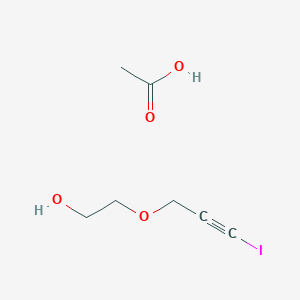
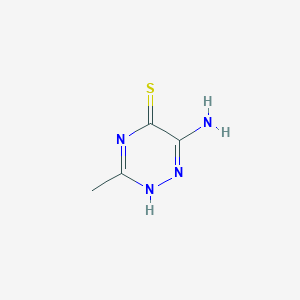
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)
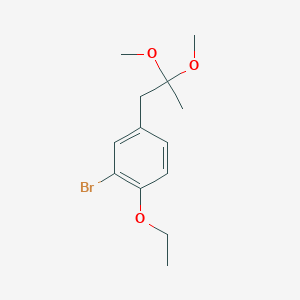
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)
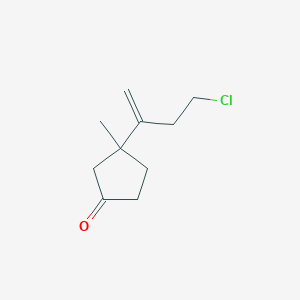
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
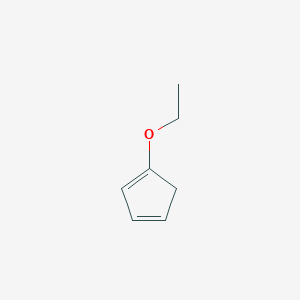
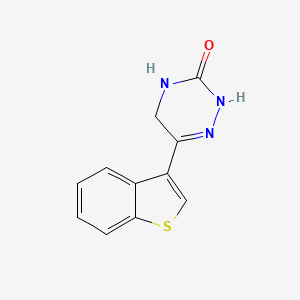
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

